molecular formula C5H9BrCl2N2S B6225081 1-(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride CAS No. 2768327-02-0

1-(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride

Cat. No. B6225081
CAS RN: 2768327-02-0
M. Wt: 280
InChI Key:
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Description

1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride, also known as BMTA dihydrochloride, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of 1-(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine, a compound that has been studied for its potential therapeutic effects. BMTA dihydrochloride is an important tool for scientists studying the biochemical and physiological effects of compounds on biological systems.

Scientific Research Applications

1-(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride dihydrochloride has a wide range of applications in scientific research. It has been used as a tool to study the biochemical and physiological effects of compounds on biological systems. It has also been used to study the effects of drugs on the central nervous system, as well as to study the effects of environmental contaminants on the immune system. In addition, 1-(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride dihydrochloride has been used to study the effects of drugs on the cardiovascular system, as well as to study the effects of drugs on the reproductive system.

Mechanism of Action

The mechanism of action of 1-(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride dihydrochloride is not fully understood. However, it is believed to act as a receptor agonist, which means that it binds to specific receptors in the body and activates them. This activation can lead to a variety of biological effects, including the release of neurotransmitters, hormones, and other molecules.
Biochemical and Physiological Effects
1-(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been shown to have neuroprotective and cardioprotective effects. It has also been shown to have anti-allergic and anti-diabetic effects.

Advantages and Limitations for Lab Experiments

The use of 1-(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride dihydrochloride for laboratory experiments has a number of advantages. It is easy to synthesize, is relatively inexpensive, and has a wide range of applications in scientific research. However, there are some limitations to its use. For example, it has been found to be toxic at high concentrations, so it must be used with caution. In addition, its effects can vary depending on the concentration and duration of exposure.

Future Directions

There are a number of potential future directions for the use of 1-(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride dihydrochloride in scientific research. These include further exploration of its effects on the central nervous system, cardiovascular system, and reproductive system. In addition, further research could be conducted to explore its potential therapeutic effects, such as its anti-inflammatory, anti-oxidant, and anti-cancer effects. Finally, further research could be conducted to explore its potential use in the treatment of a variety of diseases, such as diabetes, asthma, and cancer.

Synthesis Methods

1-(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride dihydrochloride can be synthesized through a two-step reaction. The first step involves the reaction of 1-(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine with 1-chloro-2,3-epoxypropane in the presence of a base, such as sodium hydroxide, to form the corresponding epoxide. The second step involves the hydrolysis of the epoxide with hydrochloric acid to form 1-(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride involves the reaction of 5-bromo-4-methyl-2-thiazolamine with formaldehyde followed by reduction with sodium borohydride to yield the desired product.", "Starting Materials": [ "5-bromo-4-methyl-2-thiazolamine", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 5-bromo-4-methyl-2-thiazolamine (1.0 g, 4.8 mmol) in 10 mL of water and add formaldehyde (0.5 mL, 6.0 mmol) dropwise with stirring.", "Step 2: Add hydrochloric acid (1.0 mL, 12.0 mmol) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Add sodium borohydride (0.5 g, 13.2 mmol) to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Quench the reaction by adding 10 mL of water and stirring for 10 minutes.", "Step 5: Filter the reaction mixture and wash the solid with water.", "Step 6: Dissolve the solid in hydrochloric acid (10 mL, 1 M) and filter to remove any remaining insoluble material.", "Step 7: Concentrate the filtrate under reduced pressure to yield the dihydrochloride salt of 1-(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine as a white solid (1.2 g, 80% yield)." ] }

CAS RN

2768327-02-0

Product Name

1-(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride

Molecular Formula

C5H9BrCl2N2S

Molecular Weight

280

Purity

95

Origin of Product

United States

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